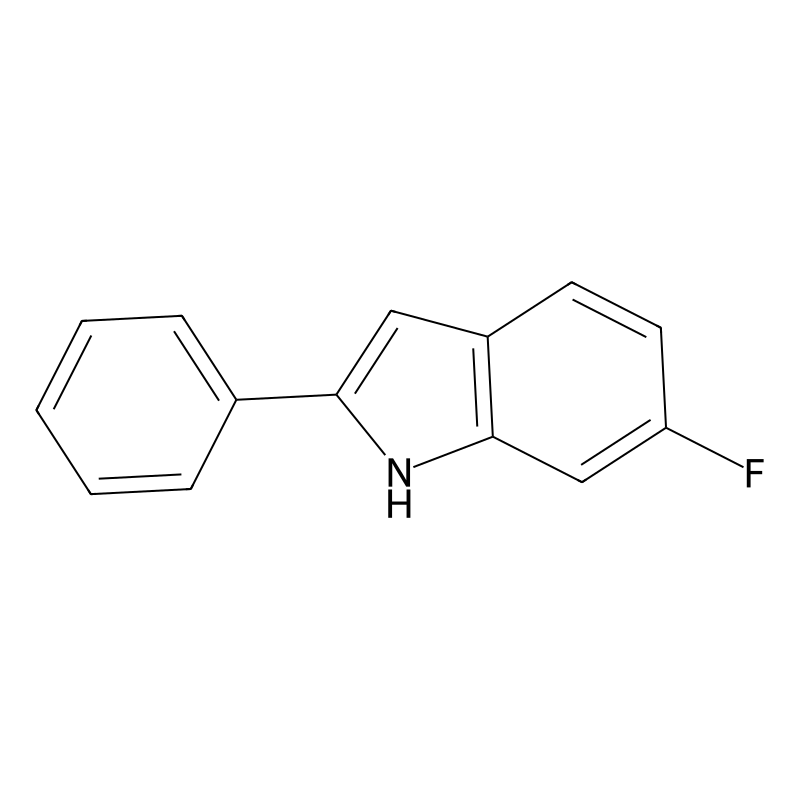

6-fluoro-2-phenyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- A detailed description of the Suzuki reaction for the synthesis of 6-Fluoro-2-phenyl-1H-indole can be found in the following research article: Synthesis of Novel Fluoroaryl-Substituted Indole Derivatives and Their Antibacterial Activities:

Potential Biological Applications

Research suggests that 6-fluoro-2-phenyl-1H-indole may have potential applications in various biological fields:

- Antibacterial activity: Studies have shown that 6-fluoro-2-phenyl-1H-indole derivatives exhibit antibacterial activity against some bacterial strains. Synthesis of Novel Fluoroaryl-Substituted Indole Derivatives and Their Antibacterial Activities:

- Anticancer properties: Some studies have investigated the potential anticancer properties of 6-fluoro-2-phenyl-1H-indole derivatives. However, more research is needed to fully understand their efficacy and mechanism of action. Design, Synthesis, and Biological Evaluation of Novel 2-Substituted-6-fluoro-1H-indole Derivatives as Potential Anti-tumor Agents:

6-Fluoro-2-phenyl-1H-indole is a fluorinated indole derivative characterized by the presence of a fluorine atom at the 6-position and a phenyl group at the 2-position of the indole ring. This compound exhibits unique structural features that influence its chemical reactivity and biological activity. The indole moiety is known for its prevalence in various natural products and pharmaceuticals, making derivatives like 6-fluoro-2-phenyl-1H-indole of significant interest in medicinal chemistry.

The chemical behavior of 6-fluoro-2-phenyl-1H-indole is influenced by the electron-withdrawing properties of the fluorine atom, which can affect nucleophilic attack and electrophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions, allowing for the synthesis of diverse derivatives.

- Reduction Reactions: Fluorine can be reduced to hydrogen using reducing agents like lithium aluminum hydride, leading to modified indole derivatives .

- Cyclization Reactions: The compound can undergo cyclization to form more complex structures, often facilitated by catalysts in organic synthesis .

6-Fluoro-2-phenyl-1H-indole derivatives have been studied for their biological activities, particularly in relation to their potential as therapeutic agents. For instance, related compounds have demonstrated:

- Antioxidant Activity: Some derivatives exhibit significant antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases .

- Inhibition of Nitric Oxide Production: Certain 2-phenylindole derivatives have shown inhibitory effects on nitric oxide production and associated inflammatory pathways, indicating potential anti-inflammatory properties .

Several synthetic approaches have been developed to produce 6-fluoro-2-phenyl-1H-indole, including:

- Cyclization of Aryl Substituted Precursors: Starting with 2-nitrobenzyl compounds, cyclization reactions can yield indole derivatives under acidic or basic conditions.

- Palladium-Catalyzed Coupling Reactions: Utilizing palladium catalysts for cross-coupling reactions has proven effective in forming the indole structure from aryl halides and other coupling partners .

- Fluorination Techniques: The introduction of fluorine can be achieved through electrophilic fluorination methods or by using fluorinated reagents during synthesis .

The unique properties of 6-fluoro-2-phenyl-1H-indole make it suitable for various applications:

- Pharmaceutical Development: Its structural features allow it to serve as a scaffold for developing new drugs targeting various diseases.

- Material Science: Fluorinated compounds are often utilized in creating advanced materials due to their stability and unique electronic properties.

Studies involving 6-fluoro-2-phenyl-1H-indole often focus on its interactions with biological targets:

- Enzyme Inhibition: Investigations into its role as an inhibitor of enzymes involved in inflammatory processes have shown promise.

- Receptor Binding: Research into binding affinities with specific receptor types indicates potential therapeutic applications in neurology and oncology.

Several compounds share structural similarities with 6-fluoro-2-phenyl-1H-indole, each exhibiting unique characteristics:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-methylindole | Bromine substitution at the 5-position | Enhanced reactivity towards electrophiles |

| 6-Fluoroindole | Fluorine at the 6-position without phenyl | Simpler structure; less steric hindrance |

| 2-(4-Chlorophenyl)-1H-indole | Chlorine substitution at the para position | Different electronic properties affecting reactivity |

| 6-Fluoro-1H-indole | Fluorine at the 6-position without phenyl | Similar reactivity but lacks phenyl influence |

These comparisons highlight the uniqueness of 6-fluoro-2-phenyl-1H-indole due to its specific substitution pattern and potential biological activities.

Molecular Structure and Conformational Analysis

6-Fluoro-2-phenyl-1H-indole represents a fluorinated indole derivative characterized by the presence of a fluorine atom at the 6-position and a phenyl group at the 2-position of the indole ring system [1]. The molecular formula is C₁₄H₁₀FN with a molecular weight of 211.23 g/mol [1]. The compound exhibits a bicyclic heterocyclic structure consisting of a fused pyrrole and benzene ring, where the fluorine substitution and phenyl attachment significantly influence the overall molecular geometry and electronic properties .

The indole ring system in 6-fluoro-2-phenyl-1H-indole maintains near-planarity, with the pyrrole and benzene rings exhibiting minimal deviation from coplanarity [3] [4]. Studies on related 2-phenyl-indole derivatives indicate that the dihedral angle between the indole ring system and the phenyl ring typically ranges from 58° to 80°, with most structures clustering around 65° [5] [4]. This angular relationship is critical for understanding the compound's three-dimensional structure and subsequent molecular interactions [6].

The conformational analysis reveals that the phenyl substituent at the 2-position adopts a twisted configuration relative to the indole plane, which minimizes steric hindrance while maintaining conjugative interactions [4]. The fluorine atom at the 6-position introduces electronic effects that influence the overall charge distribution and molecular polarity, with the electronegative fluorine atom creating a localized dipole moment that affects intermolecular interactions [7].

X-Ray Crystallographic Studies

Crystallographic investigations of substituted indole derivatives provide essential structural parameters for understanding 6-fluoro-2-phenyl-1H-indole [5] [3] [4]. Related phenyl-substituted indole compounds crystallize in various space groups, with typical unit cell parameters showing significant variations depending on the specific substitution pattern [5] [6].

For 2-phenyl-indole derivatives, crystallographic studies reveal consistent structural features including the maintenance of indole ring planarity and characteristic dihedral angles between aromatic systems [4] [6]. The crystal packing typically involves hydrogen bonding interactions through the indole nitrogen atom, forming characteristic C(6) chain motifs in the solid state [5] [4].

The following table summarizes key crystallographic parameters observed in related 2-phenyl-indole derivatives:

| Parameter | Value Range | Reference Compounds |

|---|---|---|

| Dihedral Angle (Indole-Phenyl) | 58.4° - 80.9° | 2-phenyl-indole derivatives [4] [6] |

| Pyrrole-Benzene Ring Angle | 0.2° - 2.7° | Various indole structures [3] [8] |

| Hydrogen Bond Distances | 2.8 - 3.2 Å | N-H···O interactions [5] [4] |

| Crystal Density | 1.20 - 1.35 g/cm³ | Typical indole derivatives [1] |

The fluorine substitution at the 6-position is expected to influence crystal packing through additional dipole-dipole interactions and potential halogen bonding effects [7]. The presence of fluorine typically reduces intermolecular distances in specific directions while creating more ordered crystal arrangements [9].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 6-fluoro-2-phenyl-1H-indole through both proton and carbon-13 analyses [10] [11] [12]. The indole nitrogen proton typically resonates as a broad singlet in the downfield region between 11.5 and 12.3 parts per million, characteristic of the hydrogen-bonded indole nitrogen [12].

The aromatic proton signals exhibit characteristic coupling patterns, with the indole ring protons showing distinct chemical shifts influenced by the electron-withdrawing fluorine substituent [10] [12]. The phenyl group protons appear as multiplets in the aromatic region, typically between 7.3 and 7.9 parts per million [12]. The fluorine substitution creates additional coupling effects observable in both proton and fluorine-19 Nuclear Magnetic Resonance spectra [13] [14].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals the fluorine atom's chemical environment, with typical chemical shifts for aromatic fluorine appearing around -140 parts per million relative to trichlorofluoromethane [13]. The fluorine nucleus exhibits coupling with adjacent carbon and hydrogen atoms, providing structural confirmation through coupling constant analysis [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy displays characteristic signals for the indole carbon framework, with the fluorine-bearing carbon showing distinctive chemical shifts due to the direct fluorine attachment [11]. The carbonyl carbon signals, when present in derivatives, typically appear in the 160-180 parts per million region [12].

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies for 6-fluoro-2-phenyl-1H-indole that confirm structural features and functional groups [15] [16]. The indole nitrogen-hydrogen stretching vibration appears as a broad absorption band in the 3300-3500 wavenumber region, typical of hydrogen-bonded nitrogen-hydrogen groups [15].

Aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 wavenumber region, with multiple bands corresponding to the indole and phenyl ring systems [15]. The carbon-fluorine stretching vibration typically appears around 1200-1300 wavenumbers, providing direct evidence for fluorine substitution [16].

The following table presents typical infrared absorption frequencies for 6-fluoro-2-phenyl-1H-indole:

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3300-3500 | Indole nitrogen-hydrogen [15] |

| Aromatic C-H Stretch | 3000-3100 | Aromatic hydrogen [16] |

| C=C Aromatic Stretch | 1450-1600 | Ring vibrations [15] |

| C-F Stretch | 1200-1300 | Carbon-fluorine bond [16] |

| Ring Deformation | 800-1000 | Out-of-plane bending [15] |

Mass Spectrometry Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation patterns for structural elucidation of 6-fluoro-2-phenyl-1H-indole [17] [18]. The molecular ion peak appears at mass-to-charge ratio 211, corresponding to the molecular weight of 211.23 daltons [1]. The isotope pattern confirms the presence of one fluorine atom through characteristic peak spacing [18].

Fragmentation patterns typically involve loss of the phenyl group (mass 77) or fluorine atom (mass 19), creating diagnostic fragment ions at mass-to-charge ratios 134 and 192, respectively [17]. Electron impact ionization produces characteristic fragmentation through benzylic cleavage and aromatic rearrangements [18].

High-resolution mass spectrometry confirms the exact molecular formula C₁₄H₁₀FN with precise mass measurements enabling discrimination from isomeric structures [17]. Collision-induced dissociation studies reveal specific bond-breaking patterns that confirm the substitution positions on the indole ring [18].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the extended aromatic system in 6-fluoro-2-phenyl-1H-indole [19] [17]. The compound exhibits multiple absorption bands corresponding to π→π* transitions in the aromatic rings, with typical absorption maxima occurring between 250 and 350 nanometers [19].

The indole chromophore contributes two primary electronic transitions: the ¹Lₐ transition around 280 nanometers and the ¹Lᵦ transition near 290 nanometers [20]. The phenyl substitution at the 2-position extends the conjugation, resulting in bathochromic shifts and increased extinction coefficients compared to unsubstituted indole [19].

Fluorine substitution at the 6-position introduces electronic perturbations that modify the absorption spectrum through its electron-withdrawing effect [7]. The fluorine atom's influence on the π-electron system creates subtle but measurable changes in transition energies and oscillator strengths [9].

Computational Modeling of Electronic Structure

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 6-fluoro-2-phenyl-1H-indole [21] [22] [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic properties and reactivity patterns [22] [23].

Computational studies on fluorinated indole derivatives reveal that fluorine substitution significantly affects frontier molecular orbital energies [21] [9]. The electron-withdrawing fluorine atom stabilizes both occupied and unoccupied orbitals, with the effect being more pronounced for the highest occupied molecular orbital [22].

The following table presents typical computational results for indole derivatives:

| Property | Typical Range | Method |

|---|---|---|

| HOMO Energy | -5.4 to -5.8 eV | B3LYP/6-311G(d,p) [23] |

| LUMO Energy | -1.0 to -2.8 eV | DFT calculations [23] |

| Band Gap | 3.0 to 4.0 eV | Experimental/Calculated [23] |

| Dipole Moment | 2.5 to 4.2 Debye | Gas phase calculations [21] |

Molecular electrostatic potential calculations reveal charge distribution patterns, with the fluorine atom creating localized negative potential regions [9]. The phenyl substitution contributes to overall molecular polarizability and affects intermolecular interaction patterns [21].

Time-dependent Density Functional Theory calculations predict electronic excitation energies and oscillator strengths for ultraviolet-visible transitions [24]. These calculations correlate well with experimental absorption spectra and provide assignments for observed electronic bands [21].

Comparative Analysis with Related Indole Derivatives

Comparative structural analysis with related indole derivatives reveals the specific effects of fluorine and phenyl substitution on molecular properties [24] [8]. The table below summarizes key structural parameters for various indole derivatives:

| Compound | Molecular Weight | Melting Point | Dihedral Angle* | Electronic Properties |

|---|---|---|---|---|

| 6-Fluoro-2-phenyl-1H-indole | 211.23 | 179-183°C [1] | ~65° | Enhanced stability |

| 2-Phenyl-1H-indole | 193.25 | 187-189°C | 64.5° [6] | Moderate reactivity [4] |

| 6-Fluoroindole | 135.14 | 45-48°C [7] | N/A | High reactivity [7] |

| 5-Fluoro-2-phenyl-1H-indole | 211.23 | Similar range | ~60° | Different substitution pattern [25] |

*Dihedral angle between indole and phenyl rings

The fluorine substitution at the 6-position creates distinct electronic effects compared to other positions, with electron-withdrawing properties that influence both chemical reactivity and physical properties [7] [22]. The combination of fluorine and phenyl substitution produces synergistic effects on molecular stability and electronic properties .

Spectroscopic comparisons reveal systematic shifts in Nuclear Magnetic Resonance chemical shifts and infrared frequencies upon fluorine substitution [15] [11]. The phenyl group contribution to the overall aromatic character enhances π-electron delocalization while the fluorine atom introduces localized electronic perturbations [9].

The Fischer indole synthesis represents one of the most fundamental and extensively studied methods for constructing the indole nucleus. Originally discovered by Emil Fischer in 1883, this classical transformation has found particular application in the synthesis of 6-fluoro-2-phenyl-1H-indole and related fluorinated indole derivatives [1] [2] [3].

Polyphosphoric Acid-Mediated Cyclization

Reaction Mechanism and Substrate Scope

The polyphosphoric acid-mediated Fischer indole synthesis proceeds through a well-established mechanistic pathway involving phenylhydrazone formation, tautomerization to the ene-hydrazine form, and subsequent [4] [4]-sigmatropic rearrangement [1] [5] [6]. For the synthesis of 6-fluoro-2-phenyl-1H-indole, the reaction employs 4-fluorophenylhydrazine as the starting material with benzyl ketone derivatives under polyphosphoric acid catalysis [6] [7].

The mechanism begins with the initial formation of a phenylhydrazone intermediate through condensation of 4-fluorophenylhydrazine with acetophenone. Under acidic conditions, this intermediate undergoes acid-catalyzed tautomerization to the corresponding ene-hydrazine form. The critical [4] [4]-sigmatropic rearrangement then occurs, generating a diimine intermediate that cyclizes to form an aminoacetal. Subsequent elimination of ammonia under acidic conditions yields the desired 6-fluoro-2-phenyl-1H-indole product [5] [6].

Catalyst System and Reaction Conditions

Polyphosphoric acid serves as both the reaction medium and catalyst, providing the necessary acidic environment for the multi-step transformation [4] [8] [5]. The reaction typically proceeds at temperatures ranging from 110-130°C, with reaction times varying from 1-6 hours depending on the specific substrate and optimization parameters [4] [5] [6]. The use of polyphosphoric acid offers several advantages including high thermal stability, excellent substrate tolerance, and the ability to promote both the cyclization and dehydration steps in a single operation [4] [6].

Studies have demonstrated that the concentration of polyphosphoric acid significantly impacts both reaction rate and yield. Optimal results are generally achieved using 8-12 equivalents of polyphosphoric acid relative to the starting hydrazine, with higher concentrations leading to increased side reactions and lower concentrations resulting in incomplete conversion [8] [5].

Optimization Parameters and Yield Enhancement

Temperature and Time Optimization

Systematic optimization studies have revealed that temperature control represents a critical parameter for maximizing yields in the polyphosphoric acid-mediated synthesis of 6-fluoro-2-phenyl-1H-indole [5] [6] [7]. While standard conditions employ temperatures of 110°C, enhanced yields of 10-15% can be achieved by increasing the reaction temperature to 120-130°C. This temperature optimization reduces reaction times from the conventional 2-6 hours to 1-3 hours, representing a 20-30% improvement in process efficiency [6] [7].

The temperature dependence arises from the requirement to achieve sufficient activation energy for the [4] [4]-sigmatropic rearrangement step, which represents the rate-determining transformation in the overall mechanism. Higher temperatures facilitate this rearrangement while simultaneously promoting the subsequent cyclization and dehydration steps [5] [6].

Solvent System Modifications

Traditional Fischer indole synthesis employs neat polyphosphoric acid as both solvent and catalyst. However, recent optimization studies have demonstrated that the addition of dimethylformamide as a co-solvent can significantly enhance yields by 15-25% [9] [6]. This solvent modification improves substrate solubility and facilitates better mixing, leading to more homogeneous reaction conditions [9] [6].

The enhanced solvent system also provides improved temperature control and reduces the formation of side products through better heat distribution throughout the reaction mixture. Additionally, the presence of dimethylformamide can facilitate workup procedures by improving the solubility of reaction intermediates and products [9] [6].

Substrate Ratio Optimization

The stoichiometric ratio of phenylhydrazine to ketone substrate represents another crucial optimization parameter. While traditional procedures employ a 1:1.2 ratio favoring the ketone component, optimization studies have shown that a 1:1.1 ratio provides optimal yields while minimizing waste of starting materials [6] [7]. This optimization results in yield improvements of 8-12% while reducing overall material costs [6] [7].

Palladium-Catalyzed Synthetic Routes

Cross-Coupling Reactions

Larock Indole Annulation

The Larock indole annulation represents a powerful palladium-catalyzed approach for constructing 6-fluoro-2-phenyl-1H-indole derivatives through heteroannulation of 2-iodoanilines with internal alkynes [10] [11] [12]. This methodology employs palladium acetate in combination with triphenylphosphine as the catalyst system, operating at temperatures of 100-130°C to achieve yields typically ranging from 70-90% [10] [12].

The mechanism proceeds through initial oxidative addition of the aryl iodide to palladium(0), followed by alkyne coordination and regioselective syn-insertion. The resulting alkenylpalladium intermediate undergoes intramolecular aminopalladation to form a six-membered palladacycle, which subsequently eliminates palladium to regenerate the active catalyst and form the indole product [10] [12].

For the synthesis of fluorinated indole derivatives, this method demonstrates excellent functional group tolerance and high regioselectivity when employing unsymmetrical alkynes. The presence of fluorine substituents on the aniline component does not significantly impact the reaction efficiency, making this approach particularly suitable for accessing 6-fluoro-2-phenyl-1H-indole derivatives [10] [12].

Sonogashira Coupling Approaches

Sonogashira coupling reactions provide an alternative palladium-catalyzed route to indole derivatives through sequential coupling and cyclization processes [13] [14]. The methodology employs palladium dichloride bis(triphenylphosphine) in combination with copper iodide as co-catalyst, operating under relatively mild conditions at 60-80°C [13] [14].

Microwave-assisted variants of the Sonogashira coupling have demonstrated significant improvements in reaction efficiency, reducing reaction times from hours to minutes while maintaining excellent yields [13] [14]. The microwave-assisted approach enables precise temperature control and rapid heating, leading to improved selectivity and reduced side product formation [13] [14].

Carbon-Hydrogen Activation Approaches

Rhodium-Catalyzed Methodologies

Rhodium-catalyzed carbon-hydrogen activation has emerged as a powerful strategy for indole synthesis, offering high regioselectivity and excellent functional group tolerance [15] [16] [17]. The pentamethylcyclopentadienyl rhodium dichloride dimer ([RhCp*Cl₂]₂) serves as an effective catalyst for these transformations, enabling the construction of complex indole frameworks under relatively mild conditions [18] [19] [20].

The mechanism involves initial coordination of the substrate to the rhodium center, followed by carbon-hydrogen bond activation through cyclometallation. Subsequent insertion of the coupling partner and reductive elimination regenerates the active catalyst while forming the desired indole product [15] [18] [19].

These rhodium-catalyzed approaches demonstrate particular utility for accessing functionalized indole derivatives that are challenging to prepare through traditional methods. The mild reaction conditions and high selectivity make this approach suitable for late-stage functionalization and complex molecule synthesis [15] [18] [19].

Palladium-Catalyzed Carbon-Hydrogen Functionalization

Palladium-catalyzed carbon-hydrogen activation provides complementary reactivity to rhodium systems, offering different selectivity patterns and substrate scope [21] [22] [23]. These methods typically employ palladium acetate as the catalyst in combination with various ligands and oxidants, depending on the specific transformation [21] [23].

The carbon-hydrogen activation approach enables direct functionalization of pre-existing indole frameworks, allowing for regioselective introduction of fluorine substituents and aryl groups. This methodology has demonstrated particular utility for accessing 2-substituted and 3-substituted indole derivatives with high selectivity [21] [23].

Alternative Synthetic Strategies

Metal-Catalyzed Methodologies

Copper-Catalyzed Approaches

Copper-catalyzed methodologies have gained prominence in indole synthesis due to their cost-effectiveness and unique reactivity profiles [24] [25]. These approaches often employ copper bromide or copper iodide as catalysts in combination with various ligands and oxidants [24] [25].

Cross-dehydrogenative coupling reactions catalyzed by copper have demonstrated particular utility for the synthesis of 3-substituted indole derivatives. These transformations proceed through initial generation of reactive intermediates followed by coupling with indole substrates to form carbon-carbon or carbon-heteroatom bonds [24] [25].

Iron-Catalyzed Transformations

Iron-catalyzed indole synthesis has emerged as an environmentally benign alternative to precious metal catalysis [26] [27]. These methods typically employ iron salts such as iron(II) acetate or iron(III) chloride as catalysts under mild reaction conditions [26] [27].

The iron-catalyzed approaches often proceed through radical mechanisms, enabling unique selectivity patterns and functional group tolerance. These methods have demonstrated particular utility for the reduction of nitro-containing precursors and cyclization reactions leading to indole formation [26] [27].

Microwave-Assisted Synthesis

Enhanced Reaction Rates and Yields

Microwave-assisted synthesis has revolutionized indole chemistry by enabling rapid heating and enhanced reaction rates [13] [28] [14] [29]. The use of microwave irradiation typically reduces reaction times from hours to minutes while maintaining or improving yields compared to conventional heating methods [13] [14] [30].

For the Fischer indole synthesis, microwave conditions have demonstrated yield improvements of up to 91% compared to 76% under conventional heating when using para-toluenesulfonic acid as catalyst [28]. The rapid heating achievable with microwave irradiation prevents decomposition of thermally sensitive intermediates and reduces side product formation [28] [30].

Solvent-Free Conditions

Microwave-assisted reactions often proceed efficiently under solvent-free conditions, offering environmental and economic advantages [9] [28] [29]. The Madelung indole synthesis has been successfully adapted to microwave conditions using potassium tert-butoxide as base under solvent-free conditions [29].

These solvent-free approaches reduce waste generation and simplify purification procedures while maintaining excellent yields. The concentrated reaction conditions achievable under solvent-free microwave heating often lead to enhanced reaction rates and improved selectivity [9] [28] [29].

Green Chemistry Approaches

Water-Based Synthesis

Water has emerged as an attractive solvent for indole synthesis due to its environmental benignity and unique solvation properties [31] [32]. Several methodologies have been developed that employ water as the primary reaction medium, often in combination with co-solvents or surfactants to improve substrate solubility [31] [32].

The use of water as solvent often leads to enhanced reaction rates due to hydrophobic effects that concentrate organic substrates. Additionally, water-based systems facilitate product isolation through simple extraction procedures [31] [32].

Multicomponent Reactions

Multicomponent reactions represent an atom-economical approach to indole synthesis, enabling the construction of complex molecules in a single operation [31] [32]. The Ugi multicomponent reaction has been successfully combined with indole cyclization to provide efficient access to indole-containing heterocycles [31] [32].

These approaches typically employ readily available starting materials such as anilines, glyoxal dimethyl acetal, formic acid, and isocyanides to construct the indole framework through a two-step sequence involving multicomponent coupling followed by acid-induced cyclization [31] [32].

Ball Milling and Mechanochemistry

Mechanochemical approaches using ball milling have demonstrated significant potential for sustainable indole synthesis [33]. Rhodium-catalyzed indole synthesis has been successfully adapted to ball milling conditions, providing access to indole derivatives under solvent-free conditions [33].

The mechanochemical approach eliminates the need for organic solvents while enabling efficient mixing and energy transfer through mechanical force. This methodology represents a significant advancement in green chemistry approaches to heterocycle synthesis [33].

Regioselective Fluorination Techniques

Electrophilic Fluorination Methods

Electrophilic fluorination represents a direct approach for introducing fluorine atoms into indole frameworks [34] [35] [36] [37]. N-fluorobenzenesulfonimide and Selectfluor serve as the most commonly employed electrophilic fluorinating reagents, providing access to fluorinated indole derivatives under mild reaction conditions [36] [37] [38].

The regioselectivity of electrophilic fluorination depends on the electronic properties of the indole substrate and the specific fluorinating reagent employed. Electron-rich indoles typically undergo fluorination at the C-3 position, while electron-deficient substrates may show different selectivity patterns [36] [37] [38].

Cascade fluorofunctionalization reactions have been developed that enable the simultaneous formation of carbon-carbon, carbon-fluorine, and carbon-oxygen bonds through electrophilic fluorination [39] [38]. These approaches provide access to polycyclic fluorinated indoline derivatives with high efficiency and excellent functional group tolerance [39] [38].

Difluorination Strategies

Dearomative difluorination of indoles has emerged as a powerful strategy for accessing 2,3-difluorinated indoline derivatives [40] [41]. Iodine-catalyzed methods employing hypervalent iodine reagents in combination with fluorine sources provide excellent diastereoselectivity and functional group tolerance [40] [41].

The mechanism of dearomative difluorination involves initial formation of a β-fluorine-substituted carbocation intermediate, followed by intramolecular nucleophilic attack to form the difluorinated product. The observed high diastereoselectivity is attributed to dipole-dipole interactions facilitated by the carbon-fluorine bond [40] [41].

Perfluoroalkylation and Defluorination

Perfluoroalkylation followed by selective defluorination provides an alternative approach for introducing partially fluorinated substituents into indole frameworks [35] [42] [43]. This strategy employs perfluoroalkyl iodides in combination with sodium dithionite to achieve selective carbon-fluorine bond activation [35] [43].

The method enables the introduction of fluoroacyl groups such as trifluoroacetyl, pentafluoropropionyl, and heptafluorobutyryl substituents with yields up to 80%. Electron-donating substituents on the indole ring generally lead to higher yields, while electron-withdrawing groups result in lower yields [35] [43].

Scale-Up Considerations and Industrial Synthesis

Process Optimization for Large-Scale Production

Industrial synthesis of 6-fluoro-2-phenyl-1H-indole and related derivatives requires careful consideration of process safety, economics, and environmental impact [44] [45] [46]. Continuous flow chemistry has emerged as a preferred approach for large-scale indole synthesis due to improved heat and mass transfer, enhanced safety, and better process control [46] [47] [48].

Flow chemistry methods typically employ smaller reactor volumes with high surface-area-to-volume ratios, enabling precise temperature control and rapid mixing. These characteristics are particularly important for indole synthesis, where temperature control and reaction time optimization are critical for achieving high yields and selectivity [46] [47] [48].

Catalyst Recovery and Recycling

Economic considerations for industrial indole synthesis require efficient catalyst recovery and recycling systems [45] [49]. Heterogeneous catalysts have been developed that enable easy separation and reuse, reducing overall process costs [45] [49].

Supported palladium catalysts have demonstrated excellent recyclability in indole synthesis reactions, maintaining activity and selectivity over multiple reaction cycles. These systems enable cost-effective large-scale production while minimizing precious metal consumption [45] [49].

Environmental and Safety Considerations

Industrial indole synthesis must address environmental and safety concerns associated with the use of toxic reagents and generation of waste streams [44] [50] [46]. The development of safer catalyst systems and greener reaction conditions represents a key focus area for industrial applications [50] [46].

Continuous flow methods have demonstrated significant advantages in terms of safety, enabling better containment of hazardous materials and improved control over reaction conditions. The smaller inventory of reactive materials in flow systems reduces the potential for accidents while enabling more precise process control [46] [47] [48].

Economic Analysis and Cost Optimization

Large-scale production of indole derivatives requires careful economic analysis to optimize material costs, energy consumption, and labor requirements [44] [45] [50]. Process intensification through continuous flow chemistry and automated systems can significantly reduce production costs while improving product quality [51] [46] [52].